molecular formula C11H14O3Se B14477462 Methyl 4-(benzeneseleninyl)butanoate CAS No. 66241-88-1

Methyl 4-(benzeneseleninyl)butanoate

Cat. No.: B14477462
CAS No.: 66241-88-1
M. Wt: 273.20 g/mol
InChI Key: AOXVFHUQQBORDF-UHFFFAOYSA-N
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Description

Methyl 4-(benzeneseleninyl)butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are commonly found in natural products such as fruits and flowers. This particular compound features a butanoate ester linked to a benzeneseleninyl group, which introduces unique chemical properties due to the presence of selenium.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(benzeneseleninyl)butanoate can be synthesized through the esterification of 4-(benzeneseleninyl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzeneseleninyl group can undergo oxidation reactions, leading to the formation of selenoxides.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Strong nucleophiles such as Grignard reagents (RMgX) can be employed for substitution reactions.

Major Products

    Oxidation: Selenoxides and other selenium-containing compounds.

    Reduction: 4-(benzeneseleninyl)butanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(benzeneseleninyl)butanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the study of selenium-containing compounds.

    Biology: The compound’s unique selenium content makes it useful in studying the biological roles of selenium.

    Medicine: Research into selenium-based drugs often involves this compound due to its potential antioxidant properties.

    Industry: It is used in the development of specialty chemicals and materials that require the incorporation of selenium.

Mechanism of Action

The mechanism of action of methyl 4-(benzeneseleninyl)butanoate involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoenzymes that play crucial roles in antioxidant defense and redox regulation. The ester group can undergo hydrolysis to release the active selenium-containing moiety, which then participates in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl butanoate: Lacks the selenium atom, making it less reactive in certain biochemical contexts.

    Ethyl 4-(benzeneseleninyl)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 4-(phenylseleno)butanoate: Contains a phenylseleno group instead of a benzeneseleninyl group.

Uniqueness

Methyl 4-(benzeneseleninyl)butanoate is unique due to the presence of the benzeneseleninyl group, which imparts distinct chemical reactivity and biological activity. The selenium atom in the compound allows for unique interactions in redox chemistry and potential therapeutic applications.

Properties

CAS No.

66241-88-1

Molecular Formula

C11H14O3Se

Molecular Weight

273.20 g/mol

IUPAC Name

methyl 4-phenylseleninylbutanoate

InChI

InChI=1S/C11H14O3Se/c1-14-11(12)8-5-9-15(13)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3

InChI Key

AOXVFHUQQBORDF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC[Se](=O)C1=CC=CC=C1

Origin of Product

United States

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